N-Acetylglycylglycinamide

Description

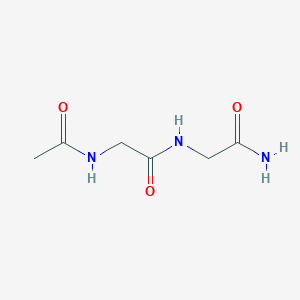

N-Acetylglycylglycinamide (CAS 5687-48-9) is a dipeptide derivative composed of two glycine residues linked by a peptide bond, with an acetyl group modifying the N-terminus. Its molecular formula is C₆H₁₀N₂O₄, and it has a molecular weight of 174.16 g/mol . The compound is achiral, lacking stereochemical complexity, which simplifies its synthesis and characterization .

Properties

Molecular Formula |

C6H11N3O3 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

2-[(2-acetamidoacetyl)amino]acetamide |

InChI |

InChI=1S/C6H11N3O3/c1-4(10)8-3-6(12)9-2-5(7)11/h2-3H2,1H3,(H2,7,11)(H,8,10)(H,9,12) |

InChI Key |

LYZMLWLORHZIEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC(=O)NCC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and application-based differences between N-Acetylglycylglycinamide and analogous compounds:

Key Observations:

N-Benzoylglycylglycinamide substitutes the acetyl group with a bulkier benzoyl moiety, which may alter binding affinity in biological systems .

Functional Group Impact: The methyl ester and benzyloxycarbonyl (Z) groups in Z-Gly-Gly-OMe render it a protected derivative, commonly used as a synthetic intermediate in peptide chemistry . N-Acetylglycine, a single amino acid derivative, lacks the peptide bond, reducing its metabolic stability but increasing industrial utility in polymer and surfactant production .

The benzoyl variant (N-Benzoylglycylglycinamide) may serve as a probe for studying enzyme-substrate interactions due to its aromatic substituent .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.